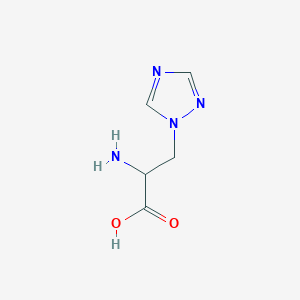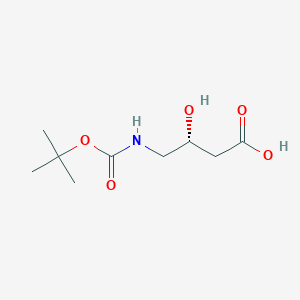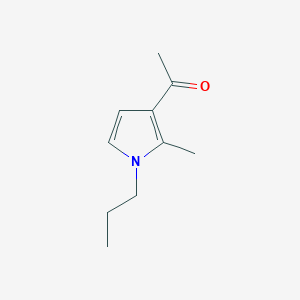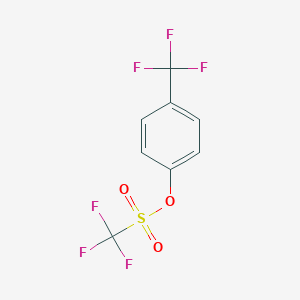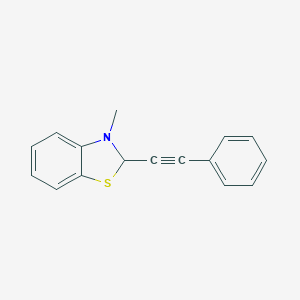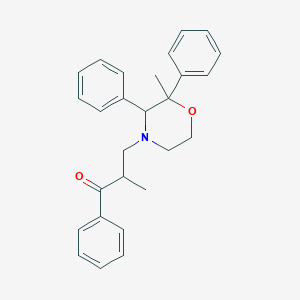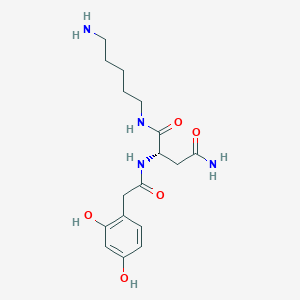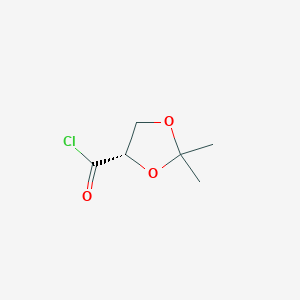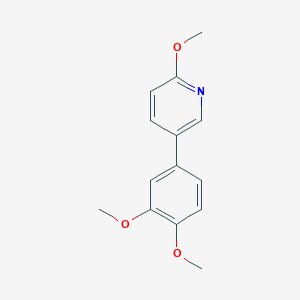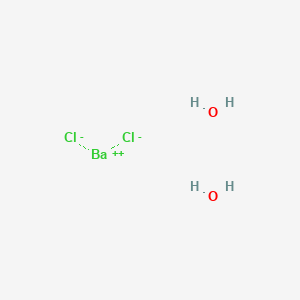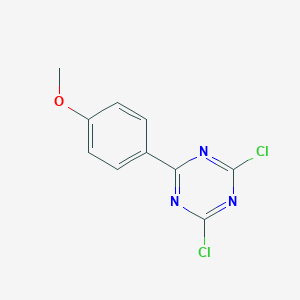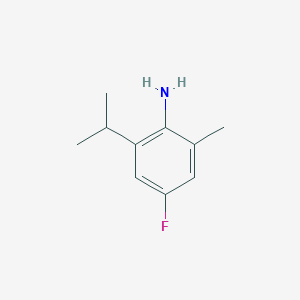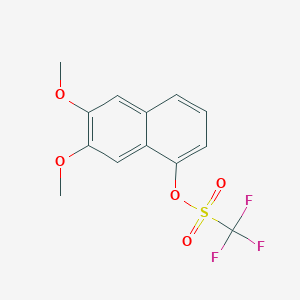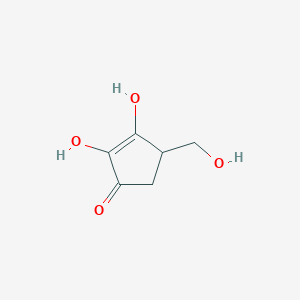
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one, also known as DHM, is a natural flavonoid compound found in the extract of the Japanese raisin tree (Hovenia dulcis). DHM has been studied extensively for its potential health benefits, particularly for its ability to reduce alcohol-induced liver damage. In
Mecanismo De Acción
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one works by activating the enzyme aldehyde dehydrogenase (ALDH), which is responsible for breaking down acetaldehyde, a toxic byproduct of alcohol metabolism. By increasing ALDH activity, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can help reduce the amount of acetaldehyde in the body, which in turn can reduce the risk of liver damage. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one also has anti-inflammatory properties, which can help reduce inflammation in the liver and other parts of the body.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have several biochemical and physiological effects on the body. In addition to its antioxidant and anti-inflammatory properties, 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to improve liver function, reduce liver enzymes, and increase liver cell regeneration. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been shown to improve glucose metabolism, reduce insulin resistance, and lower blood lipid levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has several advantages for use in lab experiments. It is a natural compound that is readily available and relatively inexpensive. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one is also non-toxic and has a low risk of side effects. However, there are some limitations to using 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one in lab experiments. Its solubility in water and ethanol can make it difficult to work with, and its potency can vary depending on the source and purity of the compound.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one. One area of interest is its potential to treat other conditions, such as diabetes and cancer. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been shown to have anti-tumor properties in some studies, and it may have potential as a cancer treatment. Another area of interest is the development of new synthesis methods for 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and cost-effective. Finally, more research is needed to fully understand the mechanism of action of 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one and its potential health benefits.
Métodos De Síntesis
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one can be synthesized from dihydroquercetin, which is extracted from the bark of the larch tree. The synthesis process involves several steps, including hydrolysis, oxidation, and cyclization. The final product is a white crystalline powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has been the subject of numerous scientific studies, particularly in the field of liver health. Research has shown that 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has potent antioxidant and anti-inflammatory properties, which can help protect the liver from damage caused by alcohol consumption. 2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one has also been studied for its potential to treat other conditions, such as diabetes, cancer, and cardiovascular disease.
Propiedades
Número CAS |
123529-38-4 |
|---|---|
Nombre del producto |
2,3-Dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2,3-dihydroxy-4-(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O4/c7-2-3-1-4(8)6(10)5(3)9/h3,7,9-10H,1-2H2 |
Clave InChI |
FWFMIDXFUGYZMV-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(C1=O)O)O)CO |
SMILES canónico |
C1C(C(=C(C1=O)O)O)CO |
Sinónimos |
HMRA hydroxymethylreductic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



